

Application Notes and Protocols for VU0285683 in Electrophysiology

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0285683 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As an allosteric modulator, **VU0285683** binds to a site on the receptor distinct from the orthosteric glutamate-binding site, thereby inhibiting the receptor's response to glutamate.[1][2] This mechanism of action makes **VU0285683** a valuable tool for studying the physiological roles of mGluR5 in synaptic transmission and plasticity and a potential therapeutic agent for central nervous system (CNS) disorders such as anxiety.[1] These application notes provide recommended concentrations and a general protocol for the use of **VU0285683** in electrophysiological studies.

Quantitative Data Summary

The following table summarizes the key in vitro activity of VU0285683.

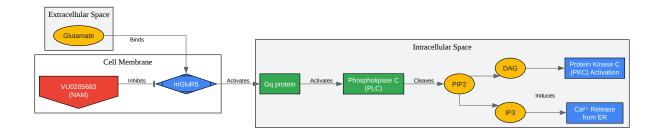


| Parameter | Value | Receptor/System | Reference |
|------------------|-------------------------------------------------------------|--------------------------------------|-----------|
| IC50 | 24.4 nM | mGluR5 (blocking glutamate response) | [2] |
| Binding Affinity | High affinity for the MPEP binding site | mGluR5 | [1][2] |
| Mode of Action | Negative Allosteric Modulator (NAM) / Full Antagonist | mGluR5 | [1][2] |
| Selectivity | Selective for mGluR5 over mGluR1, mGluR3, and mGluR4 | Metabotropic Glutamate Receptors | [2] |

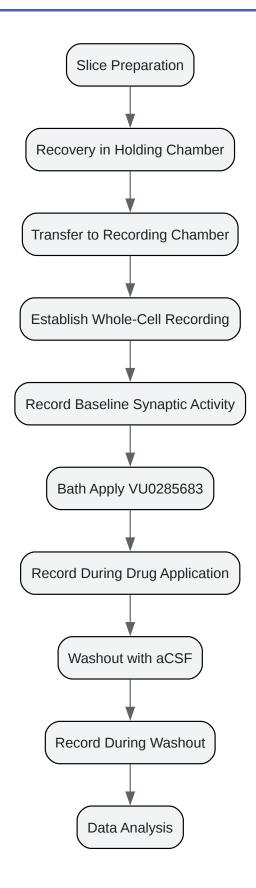
Signaling Pathway

VU0285683 acts by binding to an allosteric site on the mGluR5 receptor, which is a G protein-coupled receptor (GPCR). This binding event prevents the conformational change normally induced by glutamate, thereby inhibiting the activation of the associated Gq protein and the subsequent downstream signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG).









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References

- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. VU 0285683 | CAS 327056-22-4 | VU0285683 | Tocris Bioscience [tocris.com]
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